molecular formula C7H17NO2 B1268047 1-Amino-3,3-diethoxypropane CAS No. 41365-75-7

1-Amino-3,3-diethoxypropane

Cat. No. B1268047
Key on ui cas rn: 41365-75-7
M. Wt: 147.22 g/mol
InChI Key: PXXMSHBZYAOHBD-UHFFFAOYSA-N
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Patent
US05576426

Procedure details

To 500 ml of dimethylformamide (DMF) containing NaN3 (26.0 g, 400 mmol) was added 3-chloropropionaldehyde diethyl acetal (33.3 g, 200 mmol). The solution was warmed to 60° C., and the reaction was monitored by GC (50° C., 1 min to 250° C. at 15° C./min, DB5-15 m). (Retention time (tR) of starting material 5.1 min, product 6.5 min). The reaction mixture was diluated with 1 L of ice water and extracted with ether (3×500 mL). The combined ether extracts were washed with water (2×500 mL) and then dried over MgSO4. Removal of solvent afforded a crude product, which was dissolved in 500 mL of ethanol containing Pd/C (10%, 2.03 g, 2 mmol). The suspension was degassed, saturated with H2, and stirred under an H2 balloon for four days at which time GC analysis of the product amine (tR 5.4 min) indicated a complete reaction. The solution was degassed and filtered through Celite 545, and the solvent was removed under reduced pressure. The residue was diluted with 25 mL of 12N KOH and extracted with ether (2×50 mL). The ether layer was filtered through glass wool/Na2CO3 and dried over Na2CO3. The solvent was removed under water aspirator vacuum, and the residue was distilled to yield 3-aminopropanal diethylacetal (18.6 g, 126 mmol, 63%): bp17 80°-81.5° C. bp20 68°-70° C. agreed with b.p. in Becke, F. German Patent 845,348, 1952, Chem. Abstr. 47 (1952) 542); 1H--NMR (200 MHz CDCl3) δ 1.21 (t, 6 H, CH3), 1.58 (s, 2 H, NH2), 1.78 (q, 2 H CH2), 2.81 (t, 2 H, NCH2), 3.53 and 3.66 (m, 4 H, OCH2), 4.62 (t, 1 H, CH). Anal. Calcd for C7H17NO2 : C, 57.1; H, 11.6. Found: C, 57.1; H, 11.5.
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
33.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four
Name
Quantity
2.03 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[N:2]([CH3:5])C=O.[N-]=[N+]=[N-].[Na+].[CH2:10]([O:12][CH:13]([O:17][CH2:18][CH3:19])[CH2:14]CCl)[CH3:11]>C(O)C.[Pd]>[CH2:10]([O:12][CH:13]([O:17][CH2:18][CH3:19])[CH2:14][CH2:5][NH2:2])[CH3:11] |f:1.2|

Inputs

Step One
Name
Quantity
500 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
26 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Two
Name
Quantity
33.3 g
Type
reactant
Smiles
C(C)OC(CCCl)OCC
Step Three
Name
ice water
Quantity
1 L
Type
reactant
Smiles
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
2.03 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred under an H2 balloon for four days at which time GC analysis of the product amine (tR 5.4 min)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
50° C., 1 min to 250° C.
CUSTOM
Type
CUSTOM
Details
(Retention time (tR) of starting material 5.1 min, product 6.5 min)
Duration
6.5 min
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×500 mL)
WASH
Type
WASH
Details
The combined ether extracts were washed with water (2×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Removal of solvent
CUSTOM
Type
CUSTOM
Details
afforded a crude product, which
CUSTOM
Type
CUSTOM
Details
The suspension was degassed, saturated with H2
CUSTOM
Type
CUSTOM
Details
a complete reaction
CUSTOM
Type
CUSTOM
Details
The solution was degassed
FILTRATION
Type
FILTRATION
Details
filtered through Celite 545
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was diluted with 25 mL of 12N KOH
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (2×50 mL)
FILTRATION
Type
FILTRATION
Details
The ether layer was filtered through glass wool/Na2CO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2CO3
CUSTOM
Type
CUSTOM
Details
The solvent was removed under water
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
C(C)OC(CCN)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 126 mmol
AMOUNT: MASS 18.6 g
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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